

Application Notes: DAUDA Displacement Assay for Unlabeled Fatty Acids

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Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213

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Introduction

The 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA) displacement assay is a robust and sensitive method used to determine the binding affinity of unlabeled fatty acids and other lipophilic molecules to proteins, most notably Fatty Acid Binding Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. This assay leverages the fluorescent properties of DAUDA, which exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pocket of an FABP.

The core principle of the assay is competitive displacement. A pre-formed complex of an FABP and DAUDA is titrated with a compound of interest, such as an unlabeled fatty acid. The unlabeled ligand competes with DAUDA for the same binding site. As the unlabeled fatty acid displaces DAUDA from the protein's binding pocket, the fluorescence of the solution decreases, returning towards the state of free DAUDA in an aqueous solution. The reduction in fluorescence is directly proportional to the amount of DAUDA displaced, which in turn depends on the affinity and concentration of the competing unlabeled ligand. By measuring the change in fluorescence at varying concentrations of the competitor, one can calculate its inhibitory concentration (IC₅₀) and subsequently its binding affinity constant (K_i).

Key Applications

- **Drug Discovery:** Screening compound libraries to identify novel ligands for FABPs and other lipid-binding proteins.

- **Structure-Activity Relationship (SAR) Studies:** Quantifying the binding affinities of a series of related compounds to understand how chemical modifications affect their interaction with the target protein.
- **Metabolic Research:** Investigating the binding preferences of different endogenous fatty acids to various FABP isoforms, shedding light on their specific physiological roles.
- **Characterization of Lipid-Binding Proteins:** Determining the binding affinities of newly discovered or poorly characterized proteins for fatty acids.

Experimental Protocols

Materials and Reagents

- **Target Protein:** Purified Fatty Acid Binding Protein (e.g., FABP4, FABP5) at a known concentration.
- **Fluorescent Probe:** 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA).
- **Unlabeled Ligands:** A series of unlabeled fatty acids (e.g., oleic acid, stearic acid, arachidonic acid) or other test compounds.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4 is a commonly used buffer. The choice of buffer can be optimized for the specific protein of interest.
- **Solvent for Ligands:** Dimethyl sulfoxide (DMSO) is typically used to prepare stock solutions of DAUDA and the unlabeled fatty acids.
- **Equipment:**
 - Fluorometer or a fluorescence microplate reader.
 - Quartz cuvettes or black, opaque microplates (e.g., 96-well or 384-well).
 - Standard laboratory pipettes and consumables.

Preparation of Solutions

- **DAUDA Stock Solution:** Prepare a 1 mM stock solution of DAUDA in 100% DMSO. Store protected from light at -20°C.
- **Unlabeled Fatty Acid Stock Solutions:** Prepare high-concentration stock solutions (e.g., 10-50 mM) of each unlabeled fatty acid in 100% DMSO. Store at -20°C. From these, create a series of dilutions in DMSO to be used for the titration.
- **Protein Working Solution:** Dilute the purified FABP stock to the desired final concentration (e.g., 1-2 μ M) in the assay buffer. The optimal concentration should be determined empirically but is often in the low micromolar range.
- **Assay Buffer:** Prepare a sufficient quantity of the chosen buffer and ensure its pH is correctly adjusted.

DAUDA Displacement Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

- **Assay Plate Preparation:**
 - To each well of a black, opaque 96-well plate, add the FABP protein and DAUDA. For a final volume of 200 μ L, this could be, for example, 1 μ M FABP and 1 μ M DAUDA.
 - Include control wells:
 - **Buffer + DAUDA:** To measure the fluorescence of free DAUDA.
 - **Buffer + DAUDA + Protein (no competitor):** To measure the maximum fluorescence of the bound complex.
- **Addition of Unlabeled Competitor:**
 - Add small aliquots (e.g., 1-2 μ L) of the serially diluted unlabeled fatty acid stock solutions to the appropriate wells.
 - To the "no competitor" control wells, add the same volume of pure DMSO to account for any solvent effects. The final concentration of DMSO in the assay should be kept low (typically $\leq 1\%$) to avoid protein denaturation.

- Incubation:
 - Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
 - Incubate the plate at room temperature (or a desired temperature, e.g., 25°C) for a period sufficient to reach binding equilibrium. An incubation time of 15-30 minutes is often adequate. This should be optimized for the specific protein-ligand system.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a plate reader.
 - Set the excitation wavelength to approximately 345-350 nm.
 - Set the emission wavelength to approximately 500-510 nm.
 - These wavelengths should be optimized based on the specific instrument and the spectral properties of the DAUDA-protein complex.

Data Analysis

- Data Normalization: Normalize the fluorescence data. The fluorescence in the absence of a competitor (protein + DAUDA) is set to 100% binding, and the fluorescence of DAUDA in buffer alone can be set as 0% binding.
- IC50 Determination: Plot the normalized fluorescence intensity against the logarithm of the unlabeled fatty acid concentration. Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic regression) to determine the IC50 value. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the bound DAUDA.
- Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

$$K_i = IC_{50} / (1 + [L]/K_d)$$

Where:

- [L] is the concentration of the fluorescent probe (DAUDA).

- K_d is the dissociation constant of the fluorescent probe for the protein. This must be determined in a separate saturation binding experiment by titrating the protein with increasing concentrations of DAUDA.

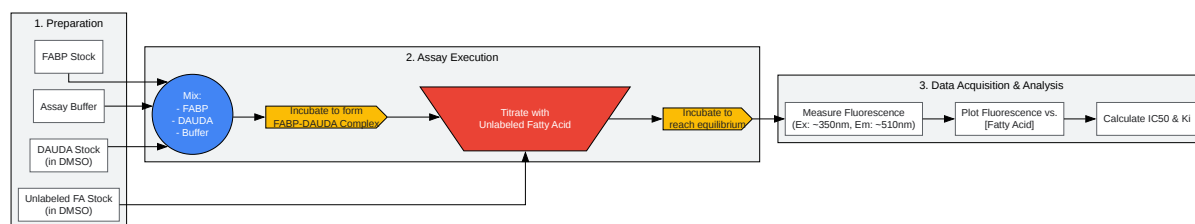
Quantitative Data Summary

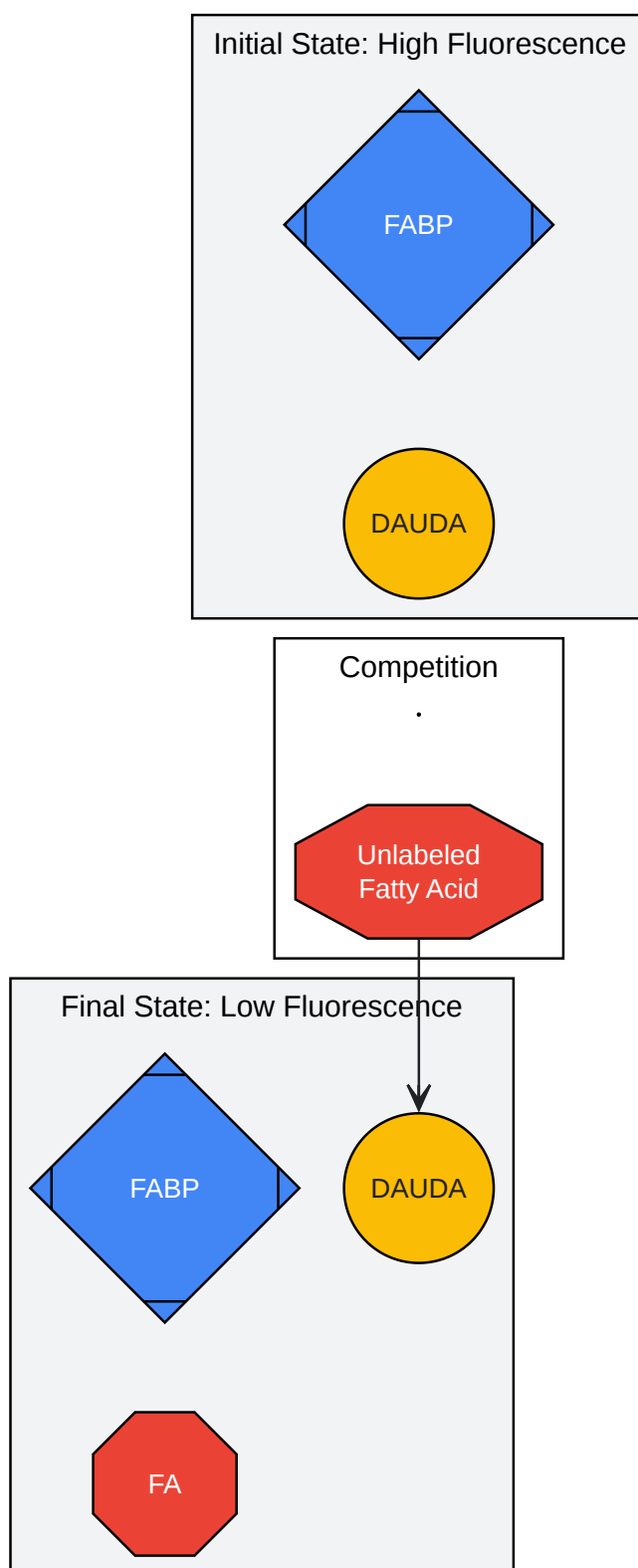
The following table summarizes representative binding affinities (K_i) of various unlabeled fatty acids for different human Fatty Acid Binding Protein isoforms, as determined by the DAUDA displacement assay.

FABP Isoform	Unlabeled Fatty Acid	K_i (nM)
FABP3	Oleic acid	110
FABP3	Linoleic acid	120
FABP4	Oleic acid	80
FABP4	Palmitic acid	110
FABP4	Arachidonic acid	90
FABP5	Oleic acid	40
FABP5	Stearic acid	70
FABP5	Arachidonic acid	30
FABP7	Oleic acid	6
FABP7	Docosahexaenoic acid (DHA)	5

Note: These values are illustrative and can vary depending on the specific experimental conditions (e.g., buffer, temperature).

Visualizations





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